molecular formula C10H15ClFNO B1383724 2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride CAS No. 2059955-16-5

2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride

Cat. No.: B1383724
CAS No.: 2059955-16-5
M. Wt: 219.68 g/mol
InChI Key: DOKGGYOABRPNEY-UHFFFAOYSA-N
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Description

2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride is a chemical compound that features a fluorinated aromatic ring and an amino alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with a suitable amine and a reducing agent. One common method includes the use of sodium borohydride as the reducing agent under mild conditions. The reaction is carried out in an organic solvent such as ethanol or methanol at room temperature, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be employed to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include:

    Oxidation: 4-fluorobenzaldehyde or 4-fluorobenzophenone derivatives.

    Reduction: Cyclohexane derivatives with amino alcohol functionalities.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The amino alcohol group can form hydrogen bonds with active sites, while the fluorinated aromatic ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol hydrochloride
  • 2-Amino-3-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride
  • 2-Amino-3-(4-methylphenyl)-2-methylpropan-1-ol hydrochloride

Uniqueness

The presence of the fluorine atom in 2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its chloro, bromo, and methyl analogs. This makes it a valuable compound for specific applications in medicinal chemistry and drug development.

Properties

IUPAC Name

2-amino-3-(4-fluorophenyl)-2-methylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO.ClH/c1-10(12,7-13)6-8-2-4-9(11)5-3-8;/h2-5,13H,6-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKGGYOABRPNEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride
Reactant of Route 2
2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride
Reactant of Route 3
2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride
Reactant of Route 4
2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride
Reactant of Route 5
2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride
Reactant of Route 6
2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride

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